2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
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Overview
Description
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound that combines the structural features of chromen and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the reaction of 3-(2H-chromen-3-yl)-1,2,4-oxadiazole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form chromenone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Chromenone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The chromen ring can interact with various enzymes and receptors, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(3-(2H-Chromen-3-yl)-1,3,4-oxadiazol-5-yl)acetonitrile: Similar structure but with a different oxadiazole ring.
2-(3-(2H-Chromen-3-yl)-1,2,3-triazol-5-yl)acetonitrile: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is unique due to the specific combination of chromen and 1,2,4-oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9N3O2 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H9N3O2/c14-6-5-12-15-13(16-18-12)10-7-9-3-1-2-4-11(9)17-8-10/h1-4,7H,5,8H2 |
InChI Key |
JJGZSNRRHKITHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC#N |
Origin of Product |
United States |
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